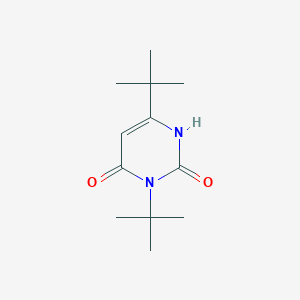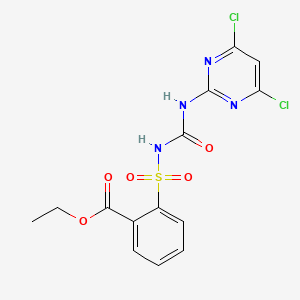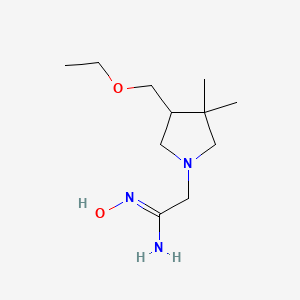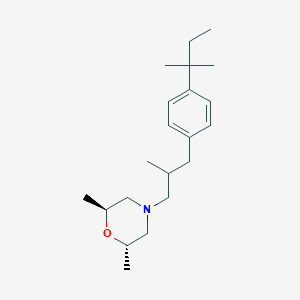
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one is a complex organic compound that features a pyridine ring fused with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the imidazole moiety. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-ethylpyridine: Shares the pyridine ring but lacks the imidazole moiety.
4-methylimidazole: Contains the imidazole ring but lacks the pyridine ring.
Uniqueness
The uniqueness of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one lies in its combined pyridine and imidazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
InChI |
InChI=1S/C14H19N3O/c1-5-10-6-11(8-15-7-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) |
InChI-Schlüssel |
QNQGXMMSKHUSAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CN=C1)C2=NC(C(=O)N2)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)


![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)




![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)

![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)
![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)


